molecular formula C28H46O6 B14589954 Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate CAS No. 61370-14-7

Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate

Cat. No.: B14589954
CAS No.: 61370-14-7
M. Wt: 478.7 g/mol
InChI Key: SKQOHGUOYJKMHJ-UHFFFAOYSA-N
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Description

Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate is an organic compound with the molecular formula C28H46O6 . It is a diester derived from benzene-1,4-dicarboxylic acid and 10-hydroxydecyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(10-hydroxydecyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 10-hydroxydecyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(10-hydroxydecyl) benzene-1,4-dicarboxylate involves its interaction with molecular targets through its ester and hydroxyl functional groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug delivery systems, the compound can enhance the solubility and bioavailability of active pharmaceutical ingredients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate is unique due to its specific hydroxyl and ester functional groups, which provide distinct chemical reactivity and compatibility with various applications. Its longer hydrocarbon chain also imparts different physical properties, such as increased hydrophobicity and flexibility .

Properties

CAS No.

61370-14-7

Molecular Formula

C28H46O6

Molecular Weight

478.7 g/mol

IUPAC Name

bis(10-hydroxydecyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C28H46O6/c29-21-13-9-5-1-3-7-11-15-23-33-27(31)25-17-19-26(20-18-25)28(32)34-24-16-12-8-4-2-6-10-14-22-30/h17-20,29-30H,1-16,21-24H2

InChI Key

SKQOHGUOYJKMHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCCCCCCCO)C(=O)OCCCCCCCCCCO

Origin of Product

United States

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